N-(o-nitrophenyl)-N'-acetyl-thiourea
Description
Properties
Molecular Formula |
C9H9N3O3S |
|---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
N-[(2-nitrophenyl)carbamothioyl]acetamide |
InChI |
InChI=1S/C9H9N3O3S/c1-6(13)10-9(16)11-7-4-2-3-5-8(7)12(14)15/h2-5H,1H3,(H2,10,11,13,16) |
InChI Key |
DVZVJWMTHGUBNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Applications
1.1 Antimicrobial Activity
Thiourea derivatives, including N-(o-nitrophenyl)-N'-acetyl-thiourea, have shown significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains. For instance, studies have demonstrated that certain thioureas possess minimum inhibitory concentrations (MIC) comparable to standard antibiotics against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | S. aureus | 40-50 |
| This compound | P. aeruginosa | 30 |
1.2 Antidiabetic Properties
Thioureas have also been investigated for their potential antidiabetic effects. Compounds similar to this compound have been evaluated for their ability to inhibit enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism . This inhibition can lead to reduced glucose absorption, making these compounds valuable in managing diabetes.
Biological Activities
2.1 Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of thiourea derivatives. For example, a derivative of this compound was shown to significantly reduce carrageenan-induced edema in animal models, suggesting its potential as an anti-inflammatory agent .
| Compound | Dose (mg/kg) | Anti-inflammatory Activity (%) |
|---|---|---|
| This compound | 100 | 57.9 |
| Voltaren | 10 | 49.9 |
2.2 Anticancer Activity
Thioureas are being explored for their anticancer properties as well. Some studies suggest that derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . The structural modifications of thioureas can enhance their efficacy against specific cancer types.
Organic Synthesis Applications
3.1 Catalysis
This compound has been utilized as a catalyst in organic reactions due to its ability to stabilize transition states through hydrogen bonding interactions . This catalytic property is particularly useful in promoting reactions such as aldol condensations and Michael additions.
3.2 Building Blocks for Heterocycles
The compound serves as a precursor for synthesizing various heterocyclic compounds through cyclization processes . These heterocycles are essential in drug discovery and development due to their biological activity.
Agricultural Applications
4.1 Herbicidal and Insecticidal Properties
Thiourea derivatives have been reported to exhibit herbicidal and insecticidal activities, making them valuable in agriculture . They can effectively control plant pathogens and pests, contributing to crop protection strategies.
| Application Type | Effectiveness |
|---|---|
| Herbicides | Significant activity against Fusarium oxysporum |
| Insecticides | Effective against common agricultural pests |
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Observations :
- Steric effects : The ortho-substitution in the nitro group induces steric hindrance, reducing molecular planarity compared to para-substituted analogs .
- Hydrogen bonding : Acetyl groups promote intramolecular H-bonds (e.g., N-H···O=C), as seen in related N-acetyl thioureas , while nitro groups may participate in π-π stacking or charge-transfer interactions.
Preparation Methods
Synthesis of Acetyl Isothiocyanate
Acetyl isothiocyanate (CH₃C(O)NCS) serves as the electrophilic coupling agent in this route. Its preparation involves the reaction of acetyl chloride with potassium thiocyanate under anhydrous conditions. In a typical procedure, 10 mmol of acetyl chloride is added dropwise to a stirred suspension of 12 mmol potassium thiocyanate in 20 mL acetone at 0°C. The mixture is refluxed for 2 hr, yielding acetyl isothiocyanate as a pale yellow liquid (78% yield), which is used immediately due to its hydrolytic instability.
Thiourea Formation
o-Nitroaniline (10 mmol) is dissolved in 30 mL dry acetone and treated with acetyl isothiocyanate (11 mmol) at 50°C for 6 hr. The reaction progress is monitored via TLC (ethyl acetate/hexane, 1:2). Upon completion, the mixture is cooled to 5°C, inducing crystallization. The crude product is filtered and recrystallized from ethanol to afford N-(o-nitrophenyl)-N'-acetyl-thiourea as yellow needles (mp 158–160°C, yield 65%).
Solvent Optimization
Polar aprotic solvents (DMF, DMSO) increase reaction rates but reduce selectivity due to solvolysis side reactions. Acetone balances reactivity and stability, achieving 72% isolated yield compared to 58% in DMF.
Alkali-Mediated Dithiocarbamate Route
Formation of Sodium o-Nitrophenyldithiocarbamate
o-Nitroaniline (10 mmol) is reacted with carbon disulfide (12 mmol) in 40 mL 10% NaOH at 25°C for 4 hr. The resulting sodium o-nitrophenyldithiocarbamate is precipitated by adding NaCl, filtered, and dried (yield 89%).
Acetylation and Cyclization
The dithiocarbamate salt (8 mmol) is suspended in 20 mL water and treated with 1,3-propanesultone (9 mmol) at 60°C for 1 hr. Acetic anhydride (10 mmol) is then added, and the mixture is stirred for 3 hr. The product is extracted with dichloromethane, washed with brine, and recrystallized from ethanol/water (4:1) to yield the target compound (mp 156–158°C, yield 54%).
Role of Sultones
1,3-Propanesultone facilitates the formation of a reactive sulfonate intermediate, enabling nucleophilic attack by the acetyl group. Substitution with propiolactone decreases yield to 41% due to competing hydrolysis.
Comparative Analysis of Synthetic Routes
Yield and Purity
| Method | Yield (%) | Purity (HPLC) | Crystallization Solvent |
|---|---|---|---|
| Isothiocyanate coupling | 65 | 98.2 | Ethanol |
| Dithiocarbamate route | 54 | 95.8 | Ethanol/water |
The isothiocyanate method offers higher purity but requires stringent anhydrous conditions. The dithiocarbamate route, while lower yielding, is advantageous for large-scale production due to aqueous compatibility.
Spectral Characterization
1H NMR (DMSO-d₆): δ 11.32 (s, 1H, NH), 8.21–7.98 (m, 4H, Ar-H), 2.41 (s, 3H, CH₃).
IR (KBr): 3275 cm⁻¹ (N-H), 1698 cm⁻¹ (C=O), 1245 cm⁻¹ (C=S).
ESI-MS: m/z 280.05 [M+H]⁺.
Industrial-Scale Adaptations
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(o-nitrophenyl)-N'-acetyl-thiourea, and what are the critical reaction parameters?
- The compound is typically synthesized via a reaction between an acyl isocyanate (e.g., acetyl isocyanate) and an aromatic amine (e.g., o-nitrophenylamine). Key parameters include:
- Solvent choice : Polar aprotic solvents like acetone or THF are preferred for solubility and reaction efficiency.
- Temperature control : Reflux conditions (~60–80°C) ensure complete reaction without decomposition .
- Purification : Recrystallization from ethanol or methanol yields high-purity crystals, confirmed by melting point analysis and elemental composition .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing This compound?
- FT-IR : Identifies functional groups (e.g., thiocarbonyl, nitro) and hydrogen bonding interactions.
- NMR : ¹H NMR resolves aromatic proton environments (ortho-substituent splitting patterns), while ¹³C NMR confirms carbonyl and thiocarbonyl carbons .
- Single-crystal X-ray diffraction (SC-XRD) : Determines molecular conformation, bond lengths, and intermolecular interactions (e.g., N–H···S hydrogen bonds). For example, dihedral angles between aromatic and thiourea moieties reveal nonplanar geometries critical for reactivity .
Q. How can researchers assess the metal-coordination behavior of this thiourea derivative?
- UV-Vis titration : Monitor spectral shifts upon incremental addition of metal salts (e.g., Cu²⁺, Fe³⁺) to identify ligand-to-metal charge transfer (LMCT) bands.
- Cyclic voltammetry (CV) : Evaluate redox activity of functional groups (e.g., nitro) and their influence on metal complex stability .
- Job’s method : Determine stoichiometry of metal-ligand complexes via continuous variation analysis .
Advanced Research Questions
Q. How can discrepancies between elemental analysis and spectroscopic data be resolved during characterization?
- Re-purification : Recrystallize the compound to remove impurities (e.g., unreacted starting materials) that skew elemental analysis results.
- Complementary techniques : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns. Cross-validate NMR assignments with 2D experiments (COSY, HSQC) .
Q. What strategies optimize the synthesis of This compound to minimize side products like regioisomers?
- Regioselective protection : Introduce bulky substituents or electron-withdrawing groups on the aromatic ring to direct isocyanate attack to the desired position.
- Kinetic control : Conduct reactions at lower temperatures (<50°C) to favor the thermodynamically stable product.
- Chromatographic separation : Use silica gel chromatography with gradient elution (hexane/ethyl acetate) to isolate the target compound from byproducts .
Q. How can hydrogen bonding and crystal packing effects influence the compound’s reactivity in solid-state applications?
- SC-XRD analysis : Identify intra- and intermolecular hydrogen bonds (e.g., N–H···S, N–H···O) that stabilize specific conformations. For example, pseudo-six-membered rings formed by N–H···O interactions may reduce solubility .
- Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., π-π stacking, halogen interactions) to predict mechanical/thermal stability .
Q. What experimental designs are suitable for evaluating the biological activity of This compound?
- Antimicrobial assays : Use agar diffusion or microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls (e.g., ampicillin) and measure minimum inhibitory concentrations (MICs) .
- Cytotoxicity screening : Perform MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices between microbial and human cells .
Q. How can computational methods complement experimental data in studying this compound’s electronic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
